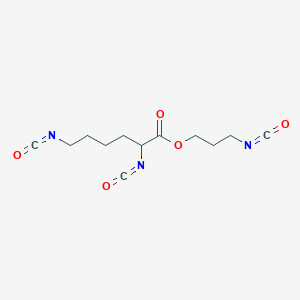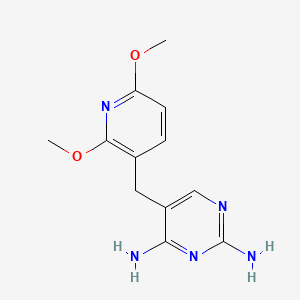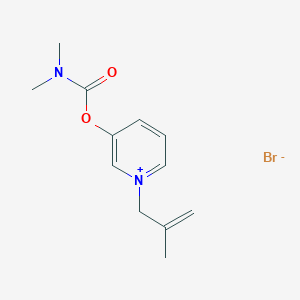![molecular formula C36H64O4 B14471244 8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid CAS No. 67290-26-0](/img/structure/B14471244.png)
8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with hexyl and octenyl groups, and two octanoic acid chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid typically involves multiple steps, starting with the formation of the cyclohexene ring. The hexyl and octenyl groups are introduced through alkylation reactions, while the octanoic acid chains are attached via esterification reactions. Common reagents used in these reactions include alkyl halides, Grignard reagents, and carboxylic acids. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as chromatography and crystallization, to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the octenyl group to single bonds, resulting in saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying lipid interactions and membrane dynamics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammation.
Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism by which 8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with lipid membranes, altering their fluidity and permeability. It may also modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane derivatives: Compounds like cyclohexane-1,2-dicarboxylic acid share structural similarities but lack the complex substitution pattern of 8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid.
Octanoic acid derivatives: Compounds such as octanoic acid and its esters have similar functional groups but do not possess the cyclohexene ring structure.
Uniqueness
The uniqueness of 8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid lies in its combination of a cyclohexene ring with long alkyl chains and carboxylic acid groups. This structural complexity imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
67290-26-0 |
|---|---|
Molekularformel |
C36H64O4 |
Molekulargewicht |
560.9 g/mol |
IUPAC-Name |
8-[6-(7-carboxyheptyl)-4-hexyl-5-oct-2-enylcyclohex-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C36H64O4/c1-3-5-7-9-13-19-25-33-31(23-17-8-6-4-2)29-30-32(24-18-12-10-15-21-27-35(37)38)34(33)26-20-14-11-16-22-28-36(39)40/h13,19,29-34H,3-12,14-18,20-28H2,1-2H3,(H,37,38)(H,39,40) |
InChI-Schlüssel |
JEQWUMGQQJRRCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1C=CC(C(C1CC=CCCCCC)CCCCCCCC(=O)O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


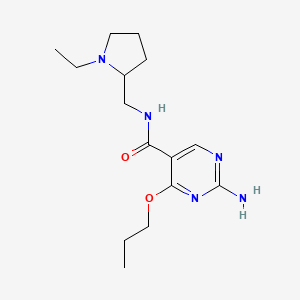
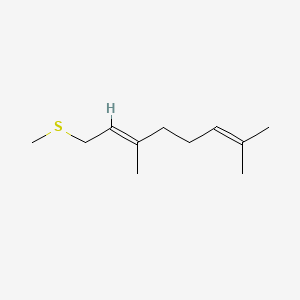
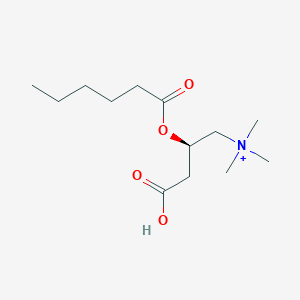
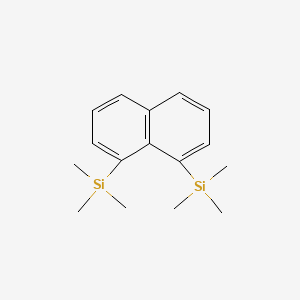
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
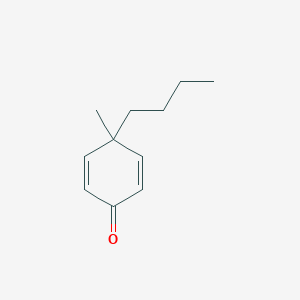
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
